(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone
CAS No.: 2320887-97-4
Cat. No.: VC4660011
Molecular Formula: C14H20N2O2S
Molecular Weight: 280.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320887-97-4 |
|---|---|
| Molecular Formula | C14H20N2O2S |
| Molecular Weight | 280.39 |
| IUPAC Name | [4-(oxolan-3-yl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone |
| Standard InChI | InChI=1S/C14H20N2O2S/c17-14(12-3-9-19-11-12)16-5-1-4-15(6-7-16)13-2-8-18-10-13/h3,9,11,13H,1-2,4-8,10H2 |
| Standard InChI Key | MHAZVUCILJCWSC-UHFFFAOYSA-N |
| SMILES | C1CN(CCN(C1)C(=O)C2=CSC=C2)C3CCOC3 |
Introduction
(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone is a complex organic compound featuring a diazepane ring, a tetrahydrofuran moiety, and a thiophene ring. This unique combination of functional groups suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The compound's structure and properties are crucial for understanding its biological activities and synthesis pathways.
Synthesis Methods
The synthesis of (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone can be approached through various synthetic routes. A common method involves the use of retrosynthetic analysis to identify simpler precursors that can be synthesized from commercially available starting materials. This approach allows for the efficient construction of complex molecules by breaking them down into manageable components.
Synthetic Steps:
-
Starting Materials: Diazepane derivatives and thiophene derivatives are typically used as starting materials.
-
Reaction Conditions: The synthesis often involves moderate temperatures and specific solvents to ensure high purity of the product.
-
Catalysts: Suitable catalysts may be used to facilitate the reaction and improve yield.
Biological Activities and Applications
While specific biological activities of (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone have not been extensively documented, compounds with similar structures, such as diazepane and thiophene derivatives, have shown potential in pharmaceutical applications. These include antimicrobial and antioxidant activities, as observed in related compounds .
Potential Applications:
-
Pharmaceuticals: The compound's unique structure suggests potential applications in drug development, particularly for targeting specific biological pathways.
-
Biological Studies: Further research is needed to evaluate its interaction with enzymes or receptors and its effects on cellular systems.
Chemical Reactions and Derivatives
(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of diverse derivatives with different functional groups.
Reaction Types:
-
Oxidation: Formation of ketones or aldehydes.
-
Reduction: Conversion into alcohols or amines.
-
Substitution: Introduction of new functional groups through nucleophilic or electrophilic substitution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume